molecular formula C15H18BNO2S B596185 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole CAS No. 1225053-32-6

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No. B596185
M. Wt: 287.184
InChI Key: WQSYNFUNPLJVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole” are not available, similar compounds with borate and sulfonamide groups can be synthesized through nucleophilic and amidation reactions .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
  • Hydroboration of Alkynes and Alkenes

    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Results : The result is the formation of a boron-containing compound, which can be further reacted to form other useful compounds .
  • Coupling with Aryl Iodides

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Results : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Results : The result is the formation of chiral allenyl boronates, which can be further reacted to form other useful compounds .
  • Synthesis of Phenylboronic Acid Pinacol Ester

    • Application : 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a phenylboronic acid pinacol ester . Phenylboronic acids are intermediates widely used in biology, organic synthesis, catalysis and crystal engineering .
    • Results : The result is the formation of a phenylboronic acid pinacol ester, which can be used in various chemical reactions .
  • Synthesis of Chiral Allenyl Boronates

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Results : The result is the formation of chiral allenyl boronates, which can be further reacted to form other useful compounds .

properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSYNFUNPLJVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

CAS RN

1225053-32-6
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Schnuerch, J Haemmerle, MD Mihovilovic… - …, 2010 - thieme-connect.com
A systematic study of the Suzuki-Miyaura cross-coupling reaction of thiazoleboronic esters under microwave conditions is presented. Boronic acid esters were prepared in the 4-and 5-…
Number of citations: 13 www.thieme-connect.com

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